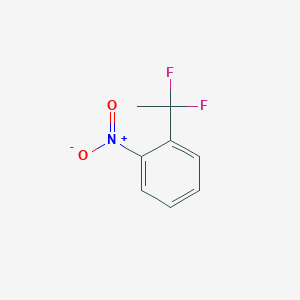

1-(1,1-Difluoroethyl)-2-nitrobenzene

説明

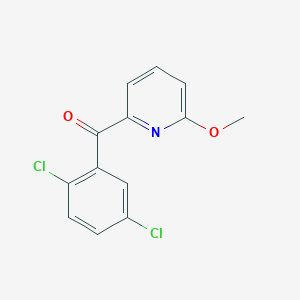

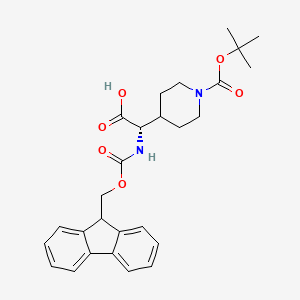

1-(1,1-Difluoroethyl)-2-nitrobenzene, also known as 1,1-difluoro-2-nitrobenzene (DFNB), is an organic compound with the molecular formula C6H3F2NO2. It is a colorless liquid, and is used in the synthesis of various organic compounds. DFNB is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DFNB has a wide range of applications in the fields of organic chemistry, analytical chemistry, and biochemistry.

科学的研究の応用

Photophysics and Photochemistry

- Complex Photophysics and Photochemistry : Nitrobenzene, a relative of 1-(1,1-Difluoroethyl)-2-nitrobenzene, exhibits rich photophysics and photochemistry. Studies using computational methods like CASPT2//CASSCF have characterized its decay paths after UV absorption, providing insights into its photophysical properties such as fluorescence and phosphorescence emissions. This research is significant for understanding the behavior of nitroaromatic compounds under light exposure (Giussani & Worth, 2017).

Electrochemical Reduction

- Electrosynthetic Routes : Research on derivatives like 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene, which are closely related to 1-(1,1-Difluoroethyl)-2-nitrobenzene, has provided electrochemical routes to synthesize compounds like 1-nitro-2-vinylbenzene and 1H-Indole. This type of electrosynthesis is important for creating specific chemical structures and compounds through controlled electrochemical reactions (Du & Peters, 2010).

Environmental Applications

- Degradation in Wastewater : Nitrobenzene, a structurally similar compound to 1-(1,1-Difluoroethyl)-2-nitrobenzene, has been studied for its degradation in wastewater using zerovalent iron (Fe0). This research is crucial for developing methods to treat pollutants in industrial wastewater streams, particularly those involving nitroaromatic compounds (Mantha et al., 2001).

Luminescent Sensing

Luminescent Sensing in Water and Ethanol : A study on a zinc-based metal-organic framework highlighted its use as a luminescent sensor for detecting nitrobenzene in ethanol. This research is significant for developing new materials capable of sensitive and selective detection of environmental pollutants (Xu et al., 2020).

Supramolecular Host-Guest Systems for Nitrobenzene Inclusion : A luminescent Zn(II) complex has been synthesized, exhibiting high selectivity towards nitrobenzene. This complex changes color and quenches luminescence upon interaction with nitrobenzene, making it a potential candidate for selective detection systems (Das & Bharadwaj, 2006).

Hydrogen and Halogen Bonding

- Intermolecular Interactions : Studies on compounds like trans-(tetrafluoropyrid-2-yl)bis(triethylphosphine)-fluoronickel(II) demonstrate strong hydrogen and halogen bond acceptor properties. This research contributes to understanding intermolecular interactions involving fluorinated compounds, which could be relevant to the study of 1-(1,1-Difluoroethyl)-2-nitrobenzene (Libri et al., 2008).

特性

IUPAC Name |

1-(1,1-difluoroethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5-7(6)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAATWIWRTPMVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoroethyl)-2-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)

![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)

![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)